1-Ethyl-5-(3-chlorophenyl)biuret
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Overview
Description
1-Ethyl-5-(3-chlorophenyl)biuret is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 g/mol It is known for its unique structure, which includes an ethyl group, a chlorophenyl group, and a biuret moiety
Preparation Methods
The synthesis of 1-Ethyl-5-(3-chlorophenyl)biuret typically involves the reaction of ethyl isocyanate with 3-chlorophenylurea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using recrystallization techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as column chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-Ethyl-5-(3-chlorophenyl)biuret undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Ethyl-5-(3-chlorophenyl)biuret has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(3-chlorophenyl)biuret involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1-Ethyl-5-(3-chlorophenyl)biuret can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-1-ethyl-5-methyl-4-pyrazolecarboxamide: This compound shares a similar chlorophenyl group but differs in its core structure, leading to different chemical and biological properties.
Carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole: These compounds have been studied for their cognitive enhancement properties and show different reactivity and applications compared to this compound.
Properties
CAS No. |
76267-09-9 |
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Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-carbamoyl-1-(3-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-13-10(16)14(9(12)15)8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
DRDGFSNTFVXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C1=CC(=CC=C1)Cl)C(=O)N |
Origin of Product |
United States |
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